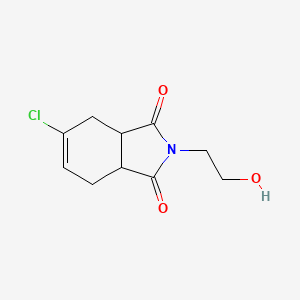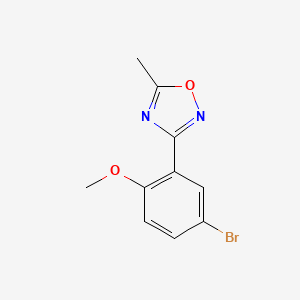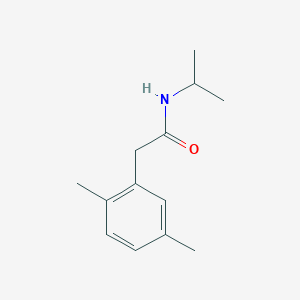
2-(2,5-dimethylphenyl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)-N-isopropylacetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb the area being treated. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a staple in modern medicine. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. In
作用机制
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents sodium ions from entering the cell and depolarizing the membrane. This prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects
Lidocaine has both biochemical and physiological effects on the body. Biochemically, it acts as a local anesthetic by blocking sodium channels in nerve cells. Physiologically, 2-(2,5-dimethylphenyl)-N-isopropylacetamide can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause muscle weakness and dizziness.
实验室实验的优点和局限性
Lidocaine has several advantages for lab experiments, including its well-known mechanism of action and its ability to selectively block sodium channels. It is also relatively easy to obtain and has a long shelf life. However, 2-(2,5-dimethylphenyl)-N-isopropylacetamide does have some limitations, such as its potential for toxicity at high doses and its potential to interact with other drugs.
未来方向
There are several future directions for 2-(2,5-dimethylphenyl)-N-isopropylacetamide research, including the development of new synthesis methods to increase yield and purity. Additionally, there is ongoing research into the use of this compound in the treatment of various medical conditions, such as chronic pain and cardiac arrhythmias. Further research is also needed to better understand the mechanisms of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a widely used local anesthetic with a well-known mechanism of action. It has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. While this compound has several advantages for lab experiments, it also has some limitations that need to be taken into account. Ongoing research into this compound synthesis, mechanisms of action, and potential medical applications will continue to advance our understanding of this important drug.
合成方法
Lidocaine is synthesized through a multi-step process starting with 2,6-dimethylaniline and ethyl chloroacetate. The resulting intermediate is then reacted with isopropylamine to form 2-(2,5-dimethylphenyl)-N-isopropylacetamide. The synthesis of this compound has been extensively studied, and modifications to the process have been made to increase yield and purity.
科学研究应用
Lidocaine has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. It is commonly used as a tool to study the mechanisms of pain and the nervous system. Lidocaine has also been used in the treatment of various medical conditions, such as cardiac arrhythmias and chronic pain.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13(15)8-12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGZOQLDBKSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4954616.png)
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954636.png)
![2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
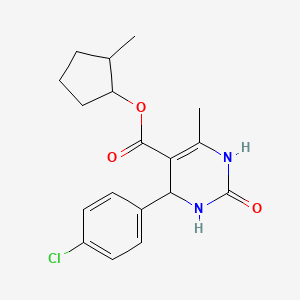

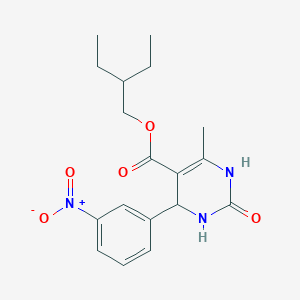
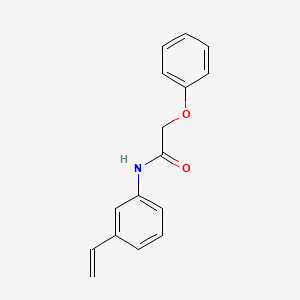
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
